Cas no 868167-69-5 (4-Ethyl-2-iodo-1-methoxybenzene)

4-Ethyl-2-iodo-1-methoxybenzene is a versatile aromatic compound characterized by its distinct substitution pattern. This compound offers high purity and stability, making it ideal for organic synthesis. Its unique structure facilitates various chemical transformations, enhancing its utility in pharmaceutical and agrochemical applications. Its selective substitution pattern enables precise control over reaction pathways, contributing to the development of novel compounds with tailored properties.
4-Ethyl-2-iodo-1-methoxybenzene structure
868167-69-5 structure
商品名:4-Ethyl-2-iodo-1-methoxybenzene
CAS番号:868167-69-5
MF:C9H11OI
メガワット:262.087
CID:3166654
PubChem ID:68686951

4-Ethyl-2-iodo-1-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 868167-69-5
    • 4-ethyl-2-iodo-1-methoxybenzene
    • 2-iodo-4-ethylanisole
    • DA-01926
    • SCHEMBL3551556
    • QQPDMWHCTFZFMX-UHFFFAOYSA-N
    • 4-Ethyl-2-iodo-1-methoxybenzene
    • インチ: InChI=1S/C9H11IO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
    • InChIKey: QQPDMWHCTFZFMX-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC(=C(C=C1)OC)I

計算された属性

  • せいみつぶんしりょう: 261.98546Da
  • どういたいしつりょう: 261.98546Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 9.2Ų

4-Ethyl-2-iodo-1-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019087492-1g
4-Ethyl-2-iodo-1-methoxybenzene
868167-69-5 95%
1g
$714.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1753385-1g
4-Ethyl-2-iodo-1-methoxybenzene
868167-69-5 98%
1g
¥6546.00 2024-04-27
Aaron
AR00H4CJ-1g
4-Ethyl-2-iodo-1-methoxybenzene
868167-69-5 95%
1g
$800.00 2025-02-13
Aaron
AR00H4CJ-250mg
4-Ethyl-2-iodo-1-methoxybenzene
868167-69-5 95%
250mg
$500.00 2025-02-13

4-Ethyl-2-iodo-1-methoxybenzene 関連文献

4-Ethyl-2-iodo-1-methoxybenzeneに関する追加情報

Introduction to 4-Ethyl-2-iodo-1-methoxybenzene (CAS No. 868167-69-5) and Its Applications in Modern Chemical Research

4-Ethyl-2-iodo-1-methoxybenzene, identified by the chemical identifier CAS No. 868167-69-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and synthetic chemistry. This compound, featuring a benzene ring substituted with an ethyl group, an iodine atom, and a methoxy group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The structural configuration of 4-Ethyl-2-iodo-1-methoxybenzene imparts distinct reactivity patterns, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel therapeutic agents. The presence of the iodine atom at the 2-position enhances its utility as a coupling partner, facilitating the formation of carbon-carbon bonds under mild conditions. This characteristic has made it a preferred choice for researchers aiming to streamline synthetic pathways without compromising efficiency.

In recent years, advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. 4-Ethyl-2-iodo-1-methoxybenzene serves as a versatile building block for designing molecules with potential pharmaceutical applications. Its incorporation into larger scaffolds allows for the exploration of novel pharmacophores, which can interact with biological targets in unique ways. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, demonstrating promise in preclinical studies.

The methoxy group in 4-Ethyl-2-iodo-1-methoxybenzene contributes to its stability and solubility characteristics, making it easier to handle and integrate into synthetic protocols. This feature is particularly advantageous when scaling up reactions from laboratory-scale to industrial production. Additionally, the ethyl substituent at the 4-position introduces steric hindrance, which can influence the regioselectivity of certain reactions, allowing chemists to fine-tune reaction outcomes with greater precision.

Recent research has also explored the role of 4-Ethyl-2-iodo-1-methoxybenzene in material science applications. Its ability to undergo selective functionalization has been leveraged in the synthesis of organic semiconductors and liquid crystals. These materials are critical components in electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's unique electronic properties have been harnessed to develop more efficient charge transport materials, contributing to advancements in sustainable energy technologies.

The synthesis of 4-Ethyl-2-iodo-1-methoxybenzene typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common methodologies include halogenation reactions followed by methylation or ethylation steps to introduce the desired substituents. The use of palladium catalysts in cross-coupling reactions has further refined synthetic routes, reducing reaction times and minimizing byproduct formation.

In conclusion, 4-Ethyl-2-iodo-1-methoxybenzene (CAS No. 868167-69-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and chemical research. Its structural features enable diverse functionalization strategies, making it an indispensable tool for chemists seeking to develop innovative solutions. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation in multiple scientific disciplines.

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